molecular formula C17H28N2O3S B2805131 N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 946383-10-4

N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2805131
CAS No.: 946383-10-4
M. Wt: 340.48
InChI Key: CXPZITBWGNVEEX-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy (2-position) and methyl (5-position) groups. The piperidine ring, substituted with an isopropyl group at the 1-position and a methylene-linked benzenesulfonamide at the 4-position, contributes to its three-dimensional conformation and physicochemical properties. Crystallographic analysis of such compounds often employs software like SHELX for refinement and structure determination .

Properties

IUPAC Name

2-methoxy-5-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-11-14(3)5-6-16(17)22-4/h5-6,11,13,15,18H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPZITBWGNVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H24N2O3S
  • Molecular Weight : 320.44 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring, a methoxy group, and a sulfonamide moiety, which contribute to its biological properties.

The mechanisms through which sulfonamide derivatives exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit various enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to increased cell death in malignant cells.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the effects of related sulfonamides on cancer cell lines; demonstrated significant growth inhibition.
Study 2Explored the role of methoxy groups in enhancing bioavailability and therapeutic efficacy in similar compounds.
Study 3Analyzed the pharmacokinetics of sulfonamide derivatives, showing promising results in animal models for cancer treatment.

In Vitro Studies

In vitro studies on structurally similar compounds indicate that they can effectively inhibit tumor growth by modulating signaling pathways associated with cell survival and apoptosis. For instance, the activation of caspase pathways has been a recurrent theme in studies involving methoxy-substituted sulfonamides .

In Vivo Studies

Preclinical trials have shown that similar compounds can reduce tumor size in xenograft models, suggesting potential for clinical applications. The dosage and administration routes are critical factors influencing therapeutic outcomes.

Comparison with Similar Compounds

Structural Analog: N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

This compound (referenced in ) shares the benzenesulfonamide moiety but differs in substituents and scaffold architecture :

Feature Target Compound Compound
Core Structure Benzenesulfonamide Benzenesulfonamide
Piperidine Substitution 1-isopropylpiperidin-4-yl-methyl group Piperidin-1-yl group attached to a pyrimidine ring
Aromatic Substituents 2-methoxy, 5-methyl 4-methoxy, bromo-substituted pyrimidine-sulfanyl group
Molecular Weight ~366.5 g/mol (estimated) ~579.4 g/mol (calculated with bromine)
Key Functional Groups Sulfonamide, methoxy, methyl, isopropyl-piperidine Sulfonamide, methoxy, bromo-pyrimidine, piperidine

Key Differences :

  • The target compound’s isopropyl-piperidine group enhances lipophilicity compared to the pyrimidine-linked piperidine in ’s analog.
  • The pyrimidine ring in ’s compound may enable π-π stacking interactions, whereas the target’s simpler benzene core prioritizes solubility.

Chromatographic Behavior of Sulfonamide Derivatives

highlights separation factors (α) for N-(3,5-dinitrobenzoyl) amino acid esters on end-capped vs. non-end-capped chiral stationary phases (CSPs) .

  • Polarity and Retention : The target compound’s isopropyl group likely increases hydrophobicity, leading to longer retention times on reversed-phase columns compared to less substituted sulfonamides.
  • Steric Effects: Bulkier substituents (e.g., isopropyl in the target vs. methyl in simpler analogs) could reduce separation efficiency on non-end-capped CSPs, as seen in ’s α trends.

Crystallographic and Computational Insights

SHELX-based refinement () is critical for comparing molecular geometries . For example:

  • Piperidine Ring Conformation : The isopropyl group in the target compound may induce chair-to-boat transitions in the piperidine ring, altering binding pocket compatibility compared to ’s planar pyrimidine-linked analog.
  • Hydrogen Bonding : The methoxy group in both compounds may participate in H-bonding, but steric hindrance from the isopropyl group in the target could limit interactions.

Research Implications and Limitations

While the provided evidence lacks direct pharmacological or thermodynamic data for the target compound, structural and methodological comparisons suggest:

  • Drug Design : The target’s balanced lipophilicity (isopropyl-piperidine) and polar sulfonamide may optimize blood-brain barrier penetration relative to bulkier analogs like ’s compound.
  • Analytical Challenges : Chromatographic separation of such structurally nuanced sulfonamides requires tailored CSPs, as demonstrated in .

Data Gaps : Specific binding affinities, solubility profiles, and synthetic yields are unavailable in the provided evidence, necessitating further experimental validation.

Q & A

Q. What controls are essential for stability studies under varying storage conditions?

  • Methodology :
  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC-UV and characterize byproducts with LC-QTOF-MS .
  • Control samples : Include inert analogs (e.g., methyl-sulfonamide) to distinguish compound-specific vs. matrix effects.

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